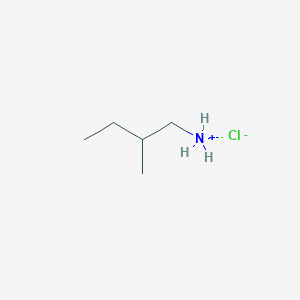

2-Methylbutylazanium;chloride

Description

2-Methylbutylazanium chloride is a quaternary ammonium salt with the chemical formula C₆H₁₆N⁺Cl⁻. It is structurally characterized by a branched alkyl chain (2-methylbutyl) attached to a positively charged nitrogen atom, paired with a chloride counterion. This compound is commonly utilized in industrial and pharmaceutical applications, particularly as a surfactant, disinfectant, or phase-transfer catalyst due to its amphiphilic properties and antimicrobial activity .

Propriétés

IUPAC Name |

2-methylbutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKKTHZFBOANFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutylazanium;chloride typically involves the quaternization of 2-methylbutylamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

2-Methylbutylamine+Methyl chloride→2-Methylbutylazanium;chloride

Industrial Production Methods: In industrial settings, the production of 2-Methylbutylazanium;chloride is often carried out in large-scale reactors. The process involves the continuous addition of 2-methylbutylamine and methyl chloride to the reactor, along with a solvent. The reaction mixture is heated to maintain reflux conditions, and the product is isolated by distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylbutylazanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Sodium hydroxide or sodium acetate can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Corresponding hydroxide or acetate salts.

Applications De Recherche Scientifique

2-Methylbutylazanium;chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies to investigate membrane permeability.

Medicine: Utilized in the formulation of antiseptics and disinfectants.

Industry: Applied in the production of surfactants and detergents.

Mécanisme D'action

The mechanism of action of 2-Methylbutylazanium;chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability. This interaction disrupts the membrane structure, resulting in cell lysis or increased uptake of other molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The evidence lacks direct comparisons involving 2-methylbutylazanium chloride. However, insights can be drawn from analogous quaternary ammonium compounds and benzylamine derivatives discussed in the references:

Benzalkonium Chloride

- Structure : Arylalkylammonium chloride with a benzyl group attached to nitrogen.

- Applications : Widely used as a preservative in ophthalmic solutions and antiseptics due to its broad-spectrum antimicrobial activity. Analytical methods like HPLC-TOF and FTIR are employed for its quantification in pharmaceutical formulations .

- Key Difference : Unlike 2-methylbutylazanium chloride (aliphatic chain), benzalkonium chloride’s aromatic moiety enhances its lipid solubility, improving membrane penetration and efficacy against Gram-positive bacteria .

2-Imidazoline, 2-Benzyl-, Hydrochloride (CAS 59-97-2)

- Structure : Imidazoline ring with a benzyl substituent and hydrochloride counterion.

- Applications: Used in corrosion inhibition and organic synthesis.

- Analytical Methods : Validated via GC-MS and NMR, highlighting the importance of structural verification for heterocyclic amines .

5-(2-Chlorophenyl)-1-Methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : A chlorinated benzodiazepine derivative with a nitro group.

Analytical Methodologies for Characterization

The evidence emphasizes advanced techniques for analyzing amine derivatives:

GC-MS and HPLC-TOF : Used for purity assessment and structural elucidation of methylclonazepam and benzalkonium chloride, achieving detection limits as low as 0.1 ppm .

FTIR-ATR : Effective in identifying functional groups (e.g., C≡N, SO₂) in benzodithiazine derivatives, applicable to verifying aliphatic chains in 2-methylbutylazanium chloride .

1H-NMR : Critical for confirming substituent positions and alkyl chain branching in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.